4-Bromo-1-fluoro-2-isopropoxybenzene

Description

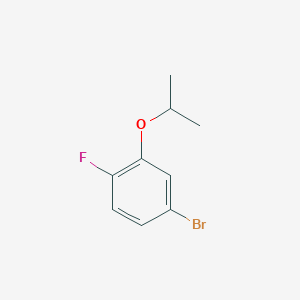

4-Bromo-1-fluoro-2-isopropoxybenzene (CAS: Not explicitly provided; referred to as compound 41 in synthetic schemes) is a halogenated aromatic ether widely utilized as an intermediate in pharmaceutical synthesis. It is synthesized via nucleophilic substitution of 5-bromo-2-fluorophenol (39) with 2-bromopropane in the presence of cesium carbonate in DMF, yielding a colorless oil with a moderate 65% efficiency after purification by reverse-phase chromatography . Its structure features a bromine atom at the para position, a fluorine atom at the ortho position, and an isopropoxy group at the meta position relative to the benzene ring. This compound is critical in the development of macrocyclic kinase inhibitors, where its halogen and alkoxy substituents enable precise steric and electronic modulation in target molecules .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWMTCPHQYYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-isopropoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-1-fluoro-2-nitrobenzene.

Reduction: The nitro group is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.

Diazotization: The amine group is then converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with cuprous bromide to introduce the bromine atom.

Isopropoxylation: Finally, the isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Oxidation: Carbonyl compounds like aldehydes or ketones.

Reduction: Dehalogenated products or fully reduced hydrocarbons.

Scientific Research Applications

Organic Synthesis

4-Bromo-1-fluoro-2-isopropoxybenzene serves as a crucial intermediate in synthesizing more complex organic molecules. Its halogenated structure enables it to participate in various substitution and coupling reactions, making it a versatile building block in organic chemistry.

Medicinal Chemistry

The compound has garnered interest for its potential applications in drug development. It is investigated for its pharmacological properties, particularly in the design of new therapeutic agents targeting various biological pathways.

Case Study: Antimicrobial Activity

Research has demonstrated that halogenated compounds often exhibit antimicrobial properties. In comparative studies, this compound showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

The enhanced lipophilicity due to the bromine and fluorine substituents likely facilitates membrane penetration, contributing to its antimicrobial efficacy.

Biochemical Studies

In biological research, this compound is used to explore enzyme mechanisms and metabolic pathways. Its unique functional groups allow it to interact with biological macromolecules, providing insights into biochemical processes.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of agrochemicals and performance materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity with various substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Bromo-1-fluoro-2-isopropoxybenzene, highlighting differences in substituents, physical properties, and synthetic relevance:

*Similarity scores derived from structural comparison algorithms (e.g., Tanimoto index) in referenced sources.

Key Findings:

- Alkoxy Group Variation : The bulkier isopropoxy group in the target compound may confer greater steric hindrance compared to methoxy analogs (e.g., 4-Bromo-2-chloro-1-methoxybenzene), influencing regioselectivity in substitution reactions .

- Functional Group Diversity: The nitrile group in 4-Bromo-2-methoxybenzonitrile introduces polarity, enhancing solubility in polar solvents compared to the non-polar isopropoxy group in the target compound .

Research Findings and Reactivity Insights

- Steric Effects : The isopropoxy group’s steric bulk in this compound limits accessibility to electrophilic attack at the ortho position, a contrast to less hindered methoxy derivatives .

- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability compared to iodo-substituted derivatives (e.g., 4-Bromo-2-iodo-1-methylbenzene), which may degrade under prolonged heating .

Notes on Data Limitations and Discrepancies

- Similarity Score Variability : Discrepancies in similarity scores (e.g., 0.68 vs. 0.83 for 4-Bromo-1-chloro-2-isopropoxybenzene) arise from differing computational models or structural descriptors across studies .

- Missing Physical Data: Limited information on melting points, solubility, or spectroscopic data for analogs restricts direct property comparisons.

Biological Activity

4-Bromo-1-fluoro-2-isopropoxybenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. Understanding the biological effects of this compound can aid in the development of new therapeutic agents. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C₉H₁₀BrF₁O, with a molecular weight of approximately 233.08 g/mol. The compound features a bromine atom and a fluorine atom attached to a benzene ring, along with an isopropoxy group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Potential to inhibit cancer cell proliferation based on structural analogs. |

| Anti-inflammatory Effects | Possible modulation of inflammatory pathways through receptor interaction. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic processes. |

Case Studies and Research Findings

- Anticancer Activity : A study exploring the anticancer properties of structurally similar compounds found that halogenated phenolic compounds exhibited significant antiproliferative effects on various cancer cell lines. Although direct studies on this compound are lacking, its structural similarities suggest potential for similar activity .

- Receptor Modulation : Research into GPR-119 modulators indicates that compounds with similar functional groups can enhance insulin secretion and improve glucose tolerance in diabetic models. This suggests that this compound may have applications in metabolic disorders .

- Enzyme Interaction Studies : Investigations into enzyme inhibition by related compounds have shown that halogen substitutions can significantly alter binding affinities and inhibition profiles, hinting at the potential for therapeutic applications in enzyme modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.